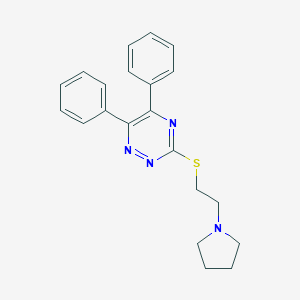![molecular formula C17H17N7O2S2 B276352 N-[5-cyano-2-(diethylamino)-4-pyrimidinyl]-2-{[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B276352.png)
N-[5-cyano-2-(diethylamino)-4-pyrimidinyl]-2-{[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-cyano-2-(diethylamino)-4-pyrimidinyl]-2-{[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a chemical compound that has been synthesized for its potential use as a pharmaceutical drug. This compound has received significant attention in scientific research due to its unique chemical structure and potential therapeutic applications.
作用機序
The mechanism of action of N-[5-cyano-2-(diethylamino)-4-pyrimidinyl]-2-{[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is not completely understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in the body, leading to a reduction in inflammation and the growth of cancer cells.
Biochemical and Physiological Effects
Studies have shown that N-[5-cyano-2-(diethylamino)-4-pyrimidinyl]-2-{[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-6, and to inhibit the growth of cancer cells in vitro. It has also been shown to have neuroprotective effects in animal models of neurological disorders.
実験室実験の利点と制限
N-[5-cyano-2-(diethylamino)-4-pyrimidinyl]-2-{[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have activity against a variety of diseases. However, there are also limitations to its use. For example, its mechanism of action is not completely understood, and it may have off-target effects that could complicate interpretation of experimental results.
将来の方向性
There are several future directions for research on N-[5-cyano-2-(diethylamino)-4-pyrimidinyl]-2-{[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide. One area of interest is the development of more potent and selective analogs of this compound. Another area of interest is the investigation of its potential use in combination with other drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations for its use as a pharmaceutical drug.
In conclusion, N-[5-cyano-2-(diethylamino)-4-pyrimidinyl]-2-{[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a promising compound for use as a pharmaceutical drug. Its unique chemical structure and potential therapeutic applications have led to extensive research in this area. While there are still many unanswered questions about its mechanism of action and potential limitations for its use, the future looks bright for this compound and its potential to help treat a variety of diseases.
合成法
The synthesis of N-[5-cyano-2-(diethylamino)-4-pyrimidinyl]-2-{[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves the condensation of 2-(2-thienyl)-5-(4-chlorobenzyl)-1,3,4-oxadiazole with diethyl malonate, followed by the reaction of the resulting intermediate with cyanoacetic acid and diethylamine. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
科学的研究の応用
N-[5-cyano-2-(diethylamino)-4-pyrimidinyl]-2-{[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been studied extensively for its potential use as a pharmaceutical drug. It has been shown to have activity against a variety of diseases, including cancer, inflammation, and neurological disorders.
特性
分子式 |
C17H17N7O2S2 |
|---|---|
分子量 |
415.5 g/mol |
IUPAC名 |
N-[5-cyano-2-(diethylamino)pyrimidin-4-yl]-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H17N7O2S2/c1-3-24(4-2)16-19-9-11(8-18)14(21-16)20-13(25)10-28-17-23-22-15(26-17)12-6-5-7-27-12/h5-7,9H,3-4,10H2,1-2H3,(H,19,20,21,25) |
InChIキー |
MQAPEJFQHGSEEL-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=NC=C(C(=N1)NC(=O)CSC2=NN=C(O2)C3=CC=CS3)C#N |
正規SMILES |
CCN(CC)C1=NC=C(C(=N1)NC(=O)CSC2=NN=C(O2)C3=CC=CS3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[(3-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-phenylurea](/img/structure/B276269.png)
![3-amino-2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-5-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B276271.png)
![3-amino-5-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B276272.png)
![2-(allylsulfanyl)-3-amino-5-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B276273.png)
![N-{[(3-amino-7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea](/img/structure/B276274.png)
![N-methyl-N'-{[2-(3-methylphenyl)-8-oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-4-yl]acetyl}urea](/img/structure/B276277.png)
![methyl 2-{[(4-methyl-1-piperazinyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B276282.png)
![methyl 2-{[(diethylamino)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B276283.png)

![N-{[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetyl}-N'-phenylurea](/img/structure/B276287.png)
![Ethyl 4,5-dimethyl-2-[(2-toluidinocarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B276290.png)
![Ethyl 4,5-dimethyl-2-[(3-toluidinocarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B276291.png)
![Ethyl 4,5-dimethyl-2-[({[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B276292.png)
![2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(3-methoxyphenyl)ethanone](/img/structure/B276294.png)